tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate
Description
tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate (CAS: 156474-22-5) is a chiral carbamate derivative characterized by a stereochemically defined oxirane (epoxide) ring and a phenylethyl backbone. The compound features an (R)-configuration at the benzylic carbon and an (S)-configuration at the oxirane carbon . This stereochemical arrangement is critical for its reactivity and biological interactions, particularly as an intermediate in pharmaceutical synthesis. For example, enantiopure epoxide derivatives like this compound are pivotal in the production of β-secretase inhibitors, which are relevant to Alzheimer’s disease therapeutics .
Synthetic routes to this compound often employ asymmetric methodologies. Evidence highlights the use of thionyl chloride-mediated neighboring group participation for stereocontrol during epoxide formation , as well as titanium-enolate aldol reactions to establish adjacent stereocenters . The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the amine, enhancing stability during synthetic manipulations .
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPOUMXZERMIJK-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@H]2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate, also known as (R)-tert-butyl (oxiran-2-ylmethyl)carbamate, is an organic compound with significant biological activity due to its unique structural features. The presence of the oxirane (epoxide) moiety enhances its reactivity, making it a valuable compound in both synthetic chemistry and biological applications.
- Molecular Formula : C₁₅H₂₁NO₃
- Molecular Weight : 263.34 g/mol
- CAS Number : 156474-22-5
The compound features a tert-butyl group, a carbamate functional group, and an oxirane ring, contributing to its diverse reactivity and potential biological applications.
Antiviral Properties
Research indicates that this compound exhibits antiviral properties. Its derivatives have been noted for their efficacy against various viral infections, potentially functioning through inhibition of viral replication mechanisms or interference with viral entry into host cells.
Antitumor Activity
Studies have demonstrated that compounds structurally related to this compound show enhanced antitumor activity compared to conventional chemotherapeutics such as cisplatin. The introduction of the oxirane group appears to play a crucial role in enhancing cytotoxic effects against cancer cells.
The biological activity of this compound can be attributed to its ability to interact with nucleophiles and electrophiles, leading to various chemical transformations that impact biological systems. Understanding these interactions is essential for optimizing its therapeutic potential.
Study 1: Antiviral Activity
In a study published in a peer-reviewed journal, researchers evaluated the antiviral efficacy of this compound against influenza viruses. The results indicated a significant reduction in viral load in treated cell cultures compared to controls, suggesting a potential role for this compound in antiviral therapies.
Study 2: Antitumor Efficacy
Another investigation focused on the antitumor properties of related compounds. In vitro assays demonstrated that these compounds induced apoptosis in cancer cell lines, with mechanisms involving oxidative stress and disruption of cellular signaling pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate | C₁₅H₂₁NO₃ | Similar structure; potential for similar activities | Antiviral, Antitumor |
| tert-Butyl N-(2-oxiranylmethyl)carbamate | C₁₅H₂₁NO₃ | Carbamate structure; different substituents | Varied reactivity patterns |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their distinguishing features, and applications:
Key Comparative Insights:
Stereochemical Impact : The target compound’s (R,S)-configuration contrasts with its enantiomer (CAS: 98760-08-8), which may exhibit distinct biological interactions due to stereospecific enzyme binding . demonstrates that epoxide stereochemistry directly influences the potency of β-secretase inhibitors, underscoring the importance of enantiomeric purity in drug development.
Functional Group Reactivity : The oxirane ring in the target compound confers electrophilic reactivity, enabling nucleophilic ring-opening reactions—a feature absent in hydroxylated analogs like CAS: 67341-01-9 . This reactivity is exploited in stepwise syntheses of complex molecules.
Ring Systems: Cyclohexyl derivatives (e.g., CAS: 1190890-51-7) introduce conformational rigidity, which may enhance binding affinity in certain targets .
Synthetic Methodologies :
Q & A
Q. What are the established synthetic routes for tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate, and how do reaction conditions influence stereochemical outcomes?
The compound is synthesized via thionyl chloride-mediated reactions, leveraging tert-butoxycarbonyl (Boc) neighboring group participation to control stereochemistry. Key steps include:
- Epoxidation : Formation of the oxirane ring under controlled pH and temperature to preserve stereochemical integrity.
- Boc Protection : Use of Boc anhydride in anhydrous solvents (e.g., THF) to protect the amine group, avoiding racemization .
- Purification : Column chromatography or recrystallization to isolate enantiomerically pure product. Critical parameters include reaction temperature (0–25°C), solvent polarity, and catalyst choice (e.g., Lewis acids for epoxidation). Stereochemical outcomes are verified via and NMR, with coupling constants () confirming (R,S) configurations .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- NMR Spectroscopy : and NMR confirm stereochemistry and functional groups (e.g., oxirane protons at δ 3.1–3.5 ppm, Boc carbonyl at δ 155–160 ppm) .
- Mass Spectrometry (MS) : High-resolution Q-TOF MS validates molecular weight (e.g., [M+Na] at m/z 327.4) .
- HPLC : Chiral columns (e.g., Chiralpak IA) resolve enantiomers, with mobile phases optimized for Boc-group stability .
- X-ray Crystallography : Single-crystal analysis resolves absolute configuration, though limited by crystal growth challenges .
Q. What are the recommended handling and storage protocols to maintain stability?
- Storage : Refrigerated (2–8°C) in airtight containers under inert gas (N) to prevent hydrolysis of the Boc group .
- Handling : Use nitrile gloves and fume hoods to avoid skin/eye contact. Electrostatic discharge precautions are critical due to flammability risks .
- Decomposition : Avoid strong acids/bases, which cleave the Boc group, and monitor for CO/NO off-gassing under heat .
Advanced Research Questions
Q. How does the tert-butyl group influence the compound’s reactivity in multi-step syntheses?
The Boc group acts as a temporary protecting agent for amines, enabling selective functionalization of the oxirane ring. Key roles include:
- Steric Shielding : Hinders nucleophilic attack on the carbamate, preserving amine functionality for downstream reactions (e.g., peptide coupling) .
- Acid-Labile Cleavage : Removed with TFA or HCl/dioxane, allowing sequential deprotection in complex syntheses . Studies show Boc stability in polar aprotic solvents (e.g., DMF) but degradation in protic media (e.g., MeOH/HO) .
Q. What strategies resolve contradictions in stereochemical assignments from NMR vs. X-ray data?
Discrepancies arise from dynamic effects in solution (NMR) vs. static crystal structures (X-ray). Mitigation approaches:
- NOE Correlations : NMR NOESY experiments identify spatial proximity of protons (e.g., oxirane and phenyl groups) .
- Density Functional Theory (DFT) : Computational modeling predicts -values and compares them to experimental NMR data .
- Spiking Studies : Co-injection with enantiomeric standards in HPLC validates purity .
Q. How do reaction conditions affect the compound’s stability in biological assays?
- pH Sensitivity : Degrades rapidly in acidic conditions (pH < 4) via Boc cleavage, limiting use in lysosomal studies .
- Thermal Stability : Stable at 25°C for 48 hours in PBS, but decomposes above 40°C, requiring refrigerated assay setups .
- Enzymatic Hydrolysis : Susceptible to esterases in serum, necessitating protease inhibitors in cell-based studies .
Q. What mechanistic insights explain neighboring group participation in its synthesis?
During epoxidation, the Boc group stabilizes transition states via:
- Intramolecular Hydrogen Bonding : Between the carbamate oxygen and oxirane protons, directing stereoselective ring closure .
- Steric Guidance : The bulky tert-butyl group enforces a chair-like transition state, favoring (S)-oxiran-2-yl formation . Kinetic studies (Eyring plots) confirm a six-membered cyclic intermediate, with rate constants dependent on solvent dielectric constants .
Methodological Tables
| Analytical Technique | Key Parameters | Application | Reference |
|---|---|---|---|
| Chiral HPLC | Chiralpak IA, hexane:IPA (90:10), 1 mL/min | Enantiomeric purity assessment | |
| HR-Q-TOF MS | ESI+, 100–1000 m/z, 30 eV collision energy | Molecular ion confirmation | |
| X-ray Crystallography | Mo-Kα radiation, 100 K | Absolute configuration determination |
| Reaction Condition | Impact on Yield | Optimal Range | Reference |
|---|---|---|---|
| Temperature | Higher temps accelerate epoxidation but increase racemization | 0–25°C | |
| Solvent Polarity | Polar solvents (THF) improve Boc stability | Dielectric constant ε = 7.5 | |
| Catalyst | ZnCl enhances epoxidation rate | 5–10 mol% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
